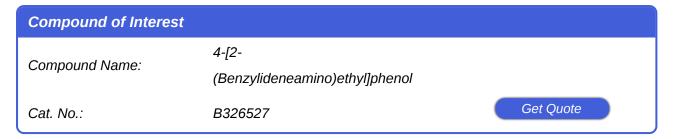


Crystal Structure Analysis of 4-[2-(benzylideneamino)ethyl]phenol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of the Schiff base, **4-[2-(benzylideneamino)ethyl]phenol**. While a dedicated crystallographic study for this specific compound is not publicly available, this document outlines the expected experimental protocols and presents representative data based on the analysis of closely related structures. This information serves as a valuable resource for researchers engaged in the synthesis, characterization, and structural elucidation of novel Schiff bases for potential therapeutic applications.

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds with a wide range of applications in medicinal chemistry, including antibacterial, antifungal, and anticancer activities.[1] The biological activity of these compounds is intrinsically linked to their three-dimensional structure. Therefore, single-crystal X-ray diffraction analysis is a critical technique for elucidating the precise molecular geometry, intermolecular interactions, and crystal packing, which are essential for understanding structure-activity relationships and for rational drug design.



This guide details the synthesis, crystallization, and structural analysis workflow for **4-[2-(benzylideneamino)ethyl]phenol**, a Schiff base derived from the condensation of benzaldehyde and 4-(2-aminoethyl)phenol.

Experimental Protocols

The following sections describe the typical experimental procedures for the synthesis, crystallization, and characterization of **4-[2-(benzylideneamino)ethyl]phenol**.

Synthesis of 4-[2-(benzylideneamino)ethyl]phenol

The synthesis of the title Schiff base is typically achieved through a condensation reaction between an aldehyde (benzaldehyde) and a primary amine (4-(2-aminoethyl)phenol).[1]

Materials:

- Benzaldehyde
- 4-(2-aminoethyl)phenol
- Absolute Ethanol
- Glacial Acetic Acid (catalyst)

Procedure:

- Equimolar amounts of benzaldehyde and 4-(2-aminoethyl)phenol are dissolved in absolute ethanol in separate flasks.
- The ethanolic solution of benzaldehyde is added dropwise to the stirred solution of 4-(2-aminoethyl)phenol at room temperature.
- A few drops of glacial acetic acid are added to the reaction mixture to catalyze the reaction.
- The mixture is then refluxed for a period of 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).



- Upon completion of the reaction, the mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
- The crude product is washed with cold ethanol and dried under vacuum.
- Recrystallization from a suitable solvent, such as ethanol, is performed to obtain pure crystalline product.

Crystallization

Single crystals suitable for X-ray diffraction analysis are typically grown using slow evaporation techniques.

Procedure:

- The purified Schiff base is dissolved in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to prepare a saturated solution.
- The solution is filtered to remove any insoluble impurities.
- The clear filtrate is left undisturbed in a loosely covered container at room temperature to allow for slow evaporation of the solvent.
- Over a period of several days to weeks, single crystals of the compound are expected to form.

X-ray Data Collection and Structure Refinement

The crystallographic data is collected using a single-crystal X-ray diffractometer.

Procedure:

- A suitable single crystal is selected and mounted on the goniometer head of the diffractometer.
- The crystal is cooled to a specific temperature (e.g., 100 K or 293 K) to minimize thermal vibrations.



- X-ray diffraction data are collected using monochromatic radiation (e.g., Mo Kα or Cu Kα).
- The collected data are processed, including integration of the reflection intensities and correction for various factors (e.g., Lorentz and polarization effects).
- The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
- All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

Data Presentation

The following tables summarize representative crystallographic data and structure refinement parameters for a Schiff base with a similar structural motif, (E)-4-Chloro-2-{[4-(dimethylamino)benzylidene]amino}phenol, as specific data for the title compound is not available.[2]

Table 1: Crystal Data and Structure Refinement

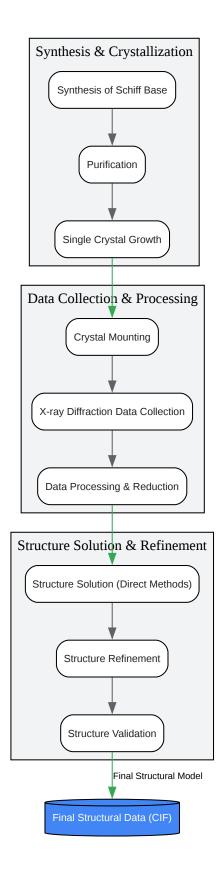


Parameter	Value
Empirical Formula	C15H15CIN2O
Formula Weight	274.74
Temperature	293 K
Wavelength	0.71073 Å
Crystal System	Orthorhombic
Space Group	P212121
Unit Cell Dimensions	a = 7.411(5) Å, b = 12.314(5) Å, c = 29.684(5) Å
Volume	2709(2) ų
Z	8
Density (calculated)	1.345 Mg/m³
Absorption Coefficient	0.28 mm ⁻¹
F(000)	1152
Crystal Size	0.03 x 0.02 x 0.01 mm
Theta Range for Data Collection	2.1 to 26.0°
Reflections Collected	2346
Independent Reflections	2346 [R(int) = 0.0000]
Goodness-of-fit on F ²	1.10
Final R indices [I>2sigma(I)]	R1 = 0.043, wR2 = 0.102
R indices (all data)	R1 = 0.045, wR2 = 0.104
Largest Diff. Peak and Hole	0.20 and -0.20 e.Å ⁻³

Mandatory Visualization

The following diagrams illustrate the key workflows in the crystal structure analysis of **4-[2-(benzylideneamino)ethyl]phenol**.





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- To cite this document: BenchChem. [Crystal Structure Analysis of 4-[2-(benzylideneamino)ethyl]phenol: A Technical Guide]. BenchChem, [2025]. [Online PDF].
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